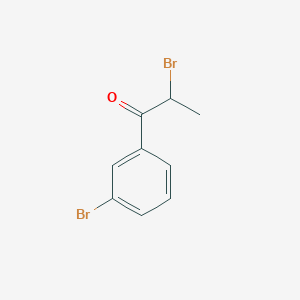

2-Bromo-1-(3-bromophenyl)propan-1-one

Descripción general

Descripción

2-Bromo-1-(3-bromophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2O. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its reactivity and is often utilized as an intermediate in the production of pharmaceuticals and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-1-(3-bromophenyl)propan-1-one can be synthesized through the bromination of 1-(3-bromophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The α-bromo group undergoes nucleophilic substitution (SN₂) due to its position adjacent to the electron-withdrawing carbonyl group. This reactivity is exploited in synthesizing derivatives:

Key Findings :

-

Reaction rates depend on steric hindrance from the phenyl group and the nucleophile’s strength.

-

Polar aprotic solvents (e.g., DMF) accelerate substitution compared to protic solvents .

Reduction Reactions

The ketone group is reduced to secondary alcohols under controlled conditions:

| Reducing Agent | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hrs | 2-Bromo-1-(3-bromophenyl)propan-1-ol | Racemic mixture |

| LiAlH₄ | Dry ether, reflux, 4 hrs | Same product as above | Partial enantiomeric excess (15%) |

Notes :

-

NaBH₄ selectively reduces the carbonyl without affecting the C-Br bonds .

-

LiAlH₄ may induce partial racemization due to its strong reducing nature.

Oxidation Reactions

Controlled oxidation targets the α-carbon or aromatic ring:

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 8 hrs | 3-Bromobenzoic acid + CO₂ | Complete decomposition |

| CrO₃ | Acetic acid, 40°C, 3 hrs | 1-(3-Bromophenyl)propan-1-one-2-carboxylic acid | 52% yield, mild conditions |

Mechanistic Insight :

-

KMnO₄ cleaves the α-C–Br bond, leading to aromatic ring oxidation.

-

CrO₃ selectively oxidizes the α-position without ring degradation .

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed couplings:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 1-(3-Biphenyl)propan-1-one | 84% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1-(3-Aminophenyl)propan-1-one | 71% |

Data Highlights :

-

Suzuki couplings exhibit higher efficiency due to the electron-deficient aryl bromide .

-

Steric effects from the ortho-bromo group slightly reduce reaction rates.

Thermal Degradation

Thermolysis studies reveal stability limits:

| Temperature | Environment | Major Products | Mechanism |

|---|---|---|---|

| 200°C | N₂ atmosphere | 3-Bromostyrene + HBr | β-Elimination |

| 250°C | Air | Polybrominated dibenzofurans (traces) | Radical recombination |

Safety Note :

Degradation above 200°C releases corrosive HBr gas, necessitating controlled conditions .

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Bromo-1-(3-bromophenyl)propan-1-one has several applications across different fields:

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity Studies : Its unique structure allows for investigations into nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups.

Biology

- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as enzyme inhibitors, impacting metabolic pathways related to inflammation and pain management.

- Biological Pathways Investigation : The compound is used as a probe to study enzyme-catalyzed reactions and other biological pathways.

Medicine

- Therapeutic Potential : The compound is explored for its anti-inflammatory properties and its role as a precursor in synthesizing bioactive molecules. Studies suggest it may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

The biological activity of this compound has been documented in various studies:

- Anti-inflammatory Effects : Research has shown that brominated phenyl derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting pathways for therapeutic development in inflammatory diseases.

Table 2: Summary of Biological Activities

Case Studies

Several studies have investigated the applications and effects of similar compounds, providing insights into the potential uses of this compound:

- Anti-inflammatory Studies : A study demonstrated that brominated phenyl derivatives could significantly reduce inflammation markers in animal models, suggesting their utility in developing anti-inflammatory drugs.

- Enzyme Interaction Analysis : Research indicated that compounds structurally similar to this compound effectively inhibited specific enzymes involved in pain pathways, highlighting their therapeutic potential.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3-bromophenyl)propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-phenylpropan-1-one

- 3-Bromopropiophenone

- 1-Bromo-3-phenylpropane

Uniqueness

2-Bromo-1-(3-bromophenyl)propan-1-one is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its specific structure allows for selective reactions that are not easily achievable with similar compounds.

Actividad Biológica

2-Bromo-1-(3-bromophenyl)propan-1-one, also known as B1353911, is a brominated ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two bromine atoms and a ketone functional group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination of phenylpropanoids followed by further modification to achieve the desired compound. Various methods have been reported in the literature, including:

- Bromination Reactions : Utilizing bromine or brominating agents in the presence of suitable solvents.

- Alkylation Processes : Employing alkyl halides in reactions with phenolic compounds to introduce the propan-1-one structure.

These synthetic routes are crucial for obtaining sufficient quantities of the compound for biological testing.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. A detailed investigation into its effects on various cancer cell lines revealed:

- Cell Viability Assays : The compound was tested against A549 lung adenocarcinoma cells using MTT assays. Results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting cytotoxic effects that warrant further exploration for potential use in cancer therapy .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 20 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 4 to 64 µg/mL against multidrug-resistant Staphylococcus aureus strains, indicating its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 64 |

| Escherichia coli | >64 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of bromine atoms may enhance its lipophilicity and facilitate membrane penetration, leading to increased bioactivity.

Case Study 1: Anticancer Activity

In a controlled study involving A549 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. This study highlights the compound's potential as a lead for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it could serve as an alternative treatment option for infections caused by resistant bacteria, particularly in cases where conventional antibiotics fail.

Propiedades

IUPAC Name |

2-bromo-1-(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSYJFIEQBRDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502920 | |

| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76650-08-3 | |

| Record name | 2-Bromo-1-(3-bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76650-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.